Product packaging for Raltitrexed monohydrate(Cat. No.:)

Raltitrexed monohydrate

Cat. No.: B12044807
M. Wt: 476.5 g/mol
InChI Key: VADKIFZZQGWGDT-RSAXXLAASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context of Antifolate Drug Discovery and Development

The journey of antifolates as therapeutic agents began in the 1940s. cuni.czaacrjournals.orgscispace.com This era saw the discovery that these compounds could be effective in treating childhood acute leukemia. cuni.cz The first clinically significant antifolate was aminopterin, which produced the first remissions ever recorded in this disease. nih.gov Methotrexate (B535133) soon followed and became a cornerstone of cancer chemotherapy due to its perceived lower toxicity. aacrjournals.org These early discoveries paved the way for decades of research and the development of a large group of rationally designed, new-generation antifolates. cuni.cz

Antifolates interfere with the metabolic pathways of folic acid, a B vitamin crucial for the synthesis of DNA and RNA precursors. wikipedia.orgmdpi.com By blocking key enzymes in this pathway, they inhibit cell division and growth, a particularly effective strategy against rapidly proliferating cancer cells. patsnap.com

Evolution from Precursor Compounds (e.g., CB3717)

The development of raltitrexed (B1684501) is a direct result of efforts to create more specific and less toxic antifolate drugs. A key precursor in this lineage is the compound CB3717 (10-propargyl-5,8-dideazafolate). aacrjournals.orgresearchgate.net CB3717 was a potent and specific inhibitor of thymidylate synthase (TS), an enzyme critical for DNA synthesis. cancernetwork.comnih.gov

While showing promise in early clinical studies, the development of CB3717 was halted due to unpredictable kidney toxicity. cancernetwork.com This toxicity was attributed to the drug's poor solubility, which caused it to precipitate in the renal tubules. cancernetwork.com This setback, however, provided a crucial learning opportunity. Researchers sought to retain the potent TS-inhibiting properties of CB3717 while improving its solubility and safety profile. This led to the development of raltitrexed, a more water-soluble analogue. cancernetwork.com Raltitrexed was also found to be a better substrate for polyglutamylation, a process that enhances its cytotoxic potency. cancernetwork.com

Rationale for Rational Drug Design in Antifolate Therapy

The evolution from broad-spectrum antifolates like methotrexate to targeted inhibitors like raltitrexed exemplifies the principles of rational drug design. cancernetwork.com The initial antifolates, while effective, often came with significant side effects due to their impact on multiple folate-dependent enzymes. nih.gov Rational drug design aims to create molecules that interact with specific targets, thereby increasing efficacy and reducing off-target effects. ku.ac.ke

Advances in understanding the cellular pharmacology of methotrexate led to the design of new antifolates intended to overcome mechanisms of resistance. cancernetwork.com These mechanisms include decreased drug transport into cells and reduced polyglutamation. cancernetwork.com By identifying specific enzymes in the folate pathway, such as thymidylate synthase, researchers could design drugs that selectively inhibit a single, crucial step in DNA synthesis. nih.gov This targeted approach was intended to offer a therapeutic advantage over the broader inhibition caused by earlier drugs. nih.gov The development of raltitrexed, a direct inhibitor of thymidylate synthase, represents a successful application of this strategy. nih.gov

Classification within Antineoplastic Agents

Raltitrexed is classified as an antimetabolite, a major group of antineoplastic (anticancer) agents. nih.govbccancer.bc.ca Antimetabolites are structurally similar to natural metabolites and interfere with the synthesis of nucleic acids, thus inhibiting cell growth and replication. nih.gov

Position as a Quinazoline (B50416) Folate Analogue

Within the broader class of antifolates, raltitrexed is specifically identified as a quinazoline folate analogue. bccancer.bc.cae-lactancia.orgnih.govcancercareontario.ca This chemical structure is a key determinant of its mechanism of action. bccancer.bc.cae-lactancia.org As a folate analogue, it mimics natural folates to enter cells via the reduced folate carrier. nih.gove-lactancia.orgcancercareontario.ca Once inside the cell, it undergoes extensive polyglutamation, a process where multiple glutamate (B1630785) residues are added to the molecule. e-lactancia.orgnih.govcancercareontario.ca These polyglutamated forms are potent inhibitors of thymidylate synthase, the primary target of raltitrexed. e-lactancia.orgnih.govcancercareontario.ca By specifically inhibiting this enzyme, raltitrexed blocks the synthesis of thymidine (B127349) triphosphate, a nucleotide essential for DNA synthesis, leading to DNA fragmentation and cell death. bccancer.bc.cae-lactancia.orgcancercareontario.ca

Data Tables

Table 1: Key Characteristics of Raltitrexed

Characteristic Description
Drug Class Antimetabolite, Antineoplastic Agent nih.govbccancer.bc.ca
Specific Classification Quinazoline Folate Analogue bccancer.bc.cae-lactancia.orgnih.govcancercareontario.ca
Primary Mechanism of Action Inhibition of Thymidylate Synthase patsnap.combccancer.bc.cae-lactancia.orgcancercareontario.ca
Cellular Uptake Reduced Folate Carrier nih.gove-lactancia.orgcancercareontario.ca

| Intracellular Metabolism | Polyglutamation e-lactancia.orgnih.govcancercareontario.ca |

Table 2: Evolution of Thymidylate Synthase Inhibitors

Compound Key Features Clinical Status
CB3717 Potent and specific TS inhibitor. cancernetwork.comnih.gov Development halted due to nephrotoxicity. cancernetwork.com

| Raltitrexed | Water-soluble analogue of CB3717; potent and specific TS inhibitor; undergoes polyglutamation. cancernetwork.com | Approved for use in some countries for colorectal cancer. wikipedia.org |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H24N4O7S B12044807 Raltitrexed monohydrate

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H24N4O7S

Molecular Weight

476.5 g/mol

IUPAC Name

(2S)-2-[[5-[methyl-[(2-methyl-4-oxo-3H-quinazolin-6-yl)methyl]amino]thiophene-2-carbonyl]amino]pentanedioic acid;hydrate

InChI

InChI=1S/C21H22N4O6S.H2O/c1-11-22-14-4-3-12(9-13(14)19(28)23-11)10-25(2)17-7-6-16(32-17)20(29)24-15(21(30)31)5-8-18(26)27;/h3-4,6-7,9,15H,5,8,10H2,1-2H3,(H,24,29)(H,26,27)(H,30,31)(H,22,23,28);1H2/t15-;/m0./s1

InChI Key

VADKIFZZQGWGDT-RSAXXLAASA-N

Isomeric SMILES

CC1=NC2=C(C=C(C=C2)CN(C)C3=CC=C(S3)C(=O)N[C@@H](CCC(=O)O)C(=O)O)C(=O)N1.O

Canonical SMILES

CC1=NC2=C(C=C(C=C2)CN(C)C3=CC=C(S3)C(=O)NC(CCC(=O)O)C(=O)O)C(=O)N1.O

Origin of Product

United States

Molecular Mechanisms of Action of Raltitrexed Monohydrate

Direct and Specific Inhibition of Thymidylate Synthase (TS)

Raltitrexed's efficacy is rooted in its direct and specific inhibition of thymidylate synthase. selleckchem.comnih.gov This interaction is central to its function and is a result of its structural similarity to natural folates. patsnap.comtg.org.au

Role of Thymidylate Synthase in De Novo DNA Synthesis

Thymidylate synthase (TS) is a pivotal enzyme in the biosynthesis of DNA. taylorandfrancis.comnih.gov It catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP). taylorandfrancis.comwikipedia.org This reaction is the sole de novo pathway for the production of dTMP, a necessary precursor for the synthesis of deoxythymidine triphosphate (dTTP), one of the four essential building blocks of DNA. taylorandfrancis.comwikipedia.orgnih.gov Consequently, the activity of TS is crucial for DNA replication and repair, processes that are especially active in rapidly dividing cells. nih.govwikipedia.orgpatsnap.com

Mimicry of Endogenous Folate Cofactors (e.g., 5,10-Methylene Tetrahydrofolate)

Raltitrexed (B1684501) is chemically designed to mimic the natural folate cofactor, 5,10-methylenetetrahydrofolate. tg.org.aunih.gov This structural similarity allows raltitrexed to be actively transported into cells via the reduced folate carrier (RFC). patsnap.come-lactancia.org Once inside the cell, it undergoes extensive polyglutamylation by the enzyme folylpolyglutamate synthetase (FPGS). patsnap.comhemonc.org These polyglutamated forms of raltitrexed are retained within the cell and are significantly more potent inhibitors of thymidylate synthase than the parent compound. selleckchem.come-lactancia.orghemonc.org

Competitive and Non-Competitive Inhibitory Characteristics

Raltitrexed exhibits a mixed pattern of inhibition against thymidylate synthase, displaying both competitive and non-competitive characteristics. nih.govnih.gov It competes with the natural substrate, 5,10-methylenetetrahydrofolate, for binding to the enzyme's active site. tg.org.authaiscience.info This competitive inhibition is a direct result of its structural mimicry. Additionally, it demonstrates non-competitive inhibition, suggesting that it can also bind to a site on the enzyme distinct from the active site, thereby altering the enzyme's conformation and reducing its catalytic efficiency. nih.gov

Downstream Cellular Consequences of TS Inhibition

The inhibition of thymidylate synthase by raltitrexed sets off a cascade of cellular events that ultimately disrupt DNA synthesis and cell proliferation.

Disruption of Deoxythymidine Monophosphate (dTMP) Production

The primary and most immediate consequence of TS inhibition by raltitrexed is the severe disruption of deoxythymidine monophosphate (dTMP) production. patsnap.comwikipedia.org By blocking the catalytic activity of TS, raltitrexed prevents the conversion of deoxyuridine monophosphate (dUMP) to dTMP. wikipedia.orgpatsnap.com This leads to a depletion of the intracellular pool of dTMP, a critical precursor for DNA synthesis. nih.gov

Impairment of DNA Replication and Cell Division

The scarcity of dTMP directly impairs the synthesis of deoxythymidine triphosphate (dTTP), one of the four essential deoxynucleoside triphosphates required for DNA replication. hemonc.orgcancercareontario.capatsnap.com Without an adequate supply of dTTP, DNA polymerase cannot effectively synthesize new DNA strands, leading to the arrest of DNA replication. patsnap.comwikipedia.org This halt in DNA synthesis prevents cells from completing the S phase of the cell cycle, thereby inhibiting cell division and proliferation. patsnap.comwikipedia.org The inability to replicate DNA can also lead to DNA damage and fragmentation, ultimately triggering programmed cell death, or apoptosis. patsnap.comcancercareontario.cadrugbank.com

Interactive Data Table: Key Molecular Interactions of Raltitrexed

Target/ProcessInteracting MoleculeType of InteractionConsequence
Cellular UptakeReduced Folate Carrier (RFC)TransportRaltitrexed enters the cell. patsnap.come-lactancia.org
Intracellular ModificationFolylpolyglutamate Synthetase (FPGS)Enzymatic reaction (Polyglutamylation)Enhanced cellular retention and increased inhibitory potency. patsnap.come-lactancia.orghemonc.org
Primary TargetThymidylate Synthase (TS)Competitive and Non-competitive InhibitionBlocks the conversion of dUMP to dTMP. patsnap.comnih.govnih.gov
DNA SynthesisDNA PolymeraseSubstrate Depletion (dTTP)Impairment of DNA replication. patsnap.comwikipedia.org
Cell CycleS PhaseArrestInhibition of cell division. patsnap.comwikipedia.org

Induction of "Thymineless Death" and Apoptosis

Raltitrexed's primary mechanism of action involves the specific inhibition of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of thymidine (B127349) triphosphate (TTP), an essential precursor for DNA synthesis. cancercareontario.cadrugbank.com By blocking TS, raltitrexed depletes the intracellular pool of TTP, leading to a state known as "thymineless death" in rapidly dividing cells, such as cancer cells, which have a high demand for DNA precursors. patsnap.comstrath.ac.uk This deprivation of a crucial DNA building block disrupts DNA replication and repair, ultimately triggering programmed cell death, or apoptosis. cancercareontario.capatsnap.com

The induction of apoptosis by raltitrexed has been observed in various cancer cell lines. For instance, in human gastric cancer cells (SGC7901 and HGC-27), raltitrexed has been shown to induce time-dependent apoptosis. nih.govnih.gov This is characterized by morphological changes like nuclear shrinkage and the formation of apoptotic bodies. nih.gov The apoptotic process is a key component of raltitrexed's anti-tumor activity. nih.govnih.gov

Accumulation of Deoxyuridine Triphosphate (dUTP) and DNA Fragmentation

A direct consequence of thymidylate synthase (TS) inhibition by raltitrexed is the disruption of nucleotide pools. Specifically, the block in the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP) leads to an accumulation of dUMP. patsnap.com This, in turn, can lead to an increase in the levels of deoxyuridine triphosphate (dUTP). patsnap.comnih.gov

The elevated dUTP can be mistakenly incorporated into DNA in place of deoxythymidine triphosphate (dTMP) during DNA synthesis. patsnap.com The presence of uracil (B121893) in DNA is recognized as an error by cellular repair mechanisms, leading to attempts at removal by enzymes like uracil DNA glycosylase (UDG). nih.gov However, in the face of continued high dUTP levels, the repair process can become futile, leading to the re-incorporation of uracil. nih.gov This cycle of misincorporation and attempted repair can result in DNA fragmentation and single-strand breaks, which can be converted to lethal double-strand breaks during replication, contributing to cellular stress and cell death. cancercareontario.capatsnap.comnih.gov

Cell Cycle Perturbations (e.g., G0/G1 arrest)

Raltitrexed has been demonstrated to interfere with the normal progression of the cell cycle, a key process in cell growth and proliferation. Specifically, studies have shown that raltitrexed can induce cell cycle arrest at the G0/G1 phase in certain cancer cell lines. nih.govnih.gov For example, in SGC7901 and HGC-27 human gastric cancer cells, treatment with raltitrexed led to an accumulation of cells in the G0/G1 phase. nih.govnih.gov

This G0/G1 arrest prevents cells from entering the S phase, the phase in which DNA synthesis occurs. By halting the cell cycle at this checkpoint, raltitrexed effectively inhibits the proliferation of cancer cells. nih.gov The mechanism of this cell cycle arrest can be cell type-dependent, as some studies have indicated an S phase accumulation in other cancer cell lines, such as SW620 colorectal cancer cells. nih.gov The arrest in the G0/G1 phase is often associated with changes in the expression of key cell cycle regulatory proteins. For instance, in HGC-27 cells, raltitrexed treatment was associated with the upregulation of cyclin A1 and CDK2. nih.gov

Mitochondrial Pathway Activation and Caspase-3 Dependent Apoptosis

The apoptotic cell death induced by raltitrexed is mediated, at least in part, through the activation of the mitochondrial pathway. nih.govnih.gov This pathway is a major intrinsic route to apoptosis. Evidence indicates that raltitrexed treatment leads to a compromised mitochondrial membrane potential in cancer cells. nih.govnih.gov

The disruption of the mitochondrial membrane potential is a key event that leads to the release of pro-apoptotic factors from the mitochondria into the cytoplasm. One such crucial factor is cytochrome c. nih.gov Once in the cytoplasm, cytochrome c can trigger the activation of a cascade of enzymes called caspases, which are the executioners of apoptosis. scielo.org.armdpi.com

Specifically, raltitrexed has been shown to induce caspase-3-dependent apoptosis. nih.gov Studies have demonstrated increased activity and cleavage of caspase-3 in raltitrexed-treated cells. nih.govnih.gov The involvement of caspase-3 is further supported by experiments showing that pretreatment with a caspase-3 inhibitor can attenuate the apoptotic effects of raltitrexed. nih.gov The activation of the mitochondrial pathway is also marked by changes in the expression of Bcl-2 family proteins, with raltitrexed causing an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2. nih.govnih.gov

Modulation of Gene Conversion Mechanisms

The concept of gene conversion refers to a nonreciprocal transfer of genetic information between homologous DNA sequences. nih.govnih.gov This process can occur during the repair of DNA double-strand breaks. researchgate.net While direct studies detailing the specific modulation of gene conversion mechanisms by raltitrexed monohydrate are not extensively available in the provided search results, the drug's known mechanism of action provides a basis for inferring a potential connection.

Raltitrexed's inhibition of thymidylate synthase leads to DNA damage and fragmentation. cancercareontario.capatsnap.com This DNA damage, particularly double-strand breaks, necessitates repair through cellular mechanisms, one of which is homologous recombination, a process that can involve gene conversion. nih.govresearchgate.net By inducing DNA damage, raltitrexed could potentially increase the frequency of gene conversion events as the cell attempts to repair the lesions. Gene conversion can lead to loss of heterozygosity, a phenomenon observed in carcinogenesis. nih.gov The process itself involves the non-reciprocal exchange of genetic material, which can homogenize sequences between duplicated genes or create new allelic variations. nih.govmdpi.com Therefore, by creating a cellular environment rich in DNA damage, raltitrexed may indirectly modulate gene conversion pathways as a consequence of the cell's DNA repair response.

Cellular Pharmacology and Transport Mechanisms of Raltitrexed Monohydrate

Cellular Uptake Mechanisms

Raltitrexed (B1684501) enters cells primarily through carriers designed for natural folates. The main routes of entry are the Reduced Folate Carrier (RFC) and, to a lesser extent, the Proton-Coupled Folate Transporter (hPCFT).

The Reduced Folate Carrier (RFC), also known as SLC19A1, is the principal transporter for raltitrexed in mammalian cells. nih.govdovepress.com This carrier protein is ubiquitously expressed and is the major route for the uptake of folates and antifolate drugs like methotrexate (B535133) and pemetrexed. nih.govdovepress.comwiley.com Raltitrexed functions as a substrate for RFC, allowing it to be actively transported into the cytoplasm of cancer cells. patsnap.comdrugbank.commedicines.org.uk The efficiency of this transport is a crucial determinant of the drug's cytotoxic activity. Studies have shown that cancer cell lines with decreased expression or impaired function of RFC exhibit resistance to raltitrexed. nih.gov For instance, K562 cells resistant to raltitrexed showed scarce expression of RFC1, leading to impaired uptake of the drug. nih.gov This highlights the central role of RFC in mediating the cellular influx of raltitrexed.

The Proton-Coupled Folate Transporter (hPCFT), or SLC46A1, also contributes to the cellular uptake of raltitrexed. nih.gov This transporter is particularly active in acidic environments, such as those found in the upper gastrointestinal tract and within some tumor microenvironments. nih.govresearchgate.net While RFC is considered the primary transporter, hPCFT provides an alternative entry mechanism for raltitrexed and other antifolates. nih.govresearchgate.net However, compared to its affinity for other antifolates like pemetrexed, the interaction of raltitrexed with hPCFT may be less significant. cuni.cz Studies comparing the transport efficiency of different antifolates have suggested that while hPCFT can transport raltitrexed, it may not be as efficient as RFC in this role. cuni.cz

As raltitrexed utilizes the same transport systems as natural folates, there is inherent competition for uptake. cancercareontario.ca Endogenous folates, such as 5-formyl tetrahydrofolate (leucovorin) and folic acid, can interfere with the action of raltitrexed by competing for binding to RFC and hPCFT. pfizer.cahpra.ie This is why the administration of folic acid or leucovorin immediately before or during raltitrexed treatment is not recommended, as it can diminish the therapeutic effect of the drug. medicines.org.ukpfizer.cahpra.ie The competition for transport underscores the importance of the cellular folate status in determining the efficacy of raltitrexed.

Intracellular Metabolism: Polyglutamation

Once inside the cell, raltitrexed undergoes a crucial metabolic conversion known as polyglutamation. This process involves the sequential addition of glutamate (B1630785) residues to the drug molecule.

The enzyme responsible for the polyglutamation of raltitrexed is Folylpolyglutamate Synthetase (FPGS). patsnap.comdrugbank.comportico.org This enzyme is essential for the intracellular retention and enhanced activity of raltitrexed. portico.orgashpublications.org FPGS recognizes raltitrexed as a substrate and catalyzes the addition of multiple glutamate molecules, forming raltitrexed polyglutamates. patsnap.comdrugbank.com The level of FPGS activity within a cancer cell is a critical factor in determining its sensitivity to raltitrexed. aacrjournals.orgnih.gov Cell lines with deficient FPGS activity show significantly reduced formation of raltitrexed polyglutamates and, consequently, a high level of resistance to the drug. aacrjournals.orgnih.gov For example, a study using CCRF-CEM leukemia cell lines demonstrated that cells with less than 11% of the normal FPGS activity were over 1000-fold resistant to raltitrexed. aacrjournals.orgnih.gov

The polyglutamated forms of raltitrexed are more potent inhibitors of thymidylate synthase (TS) than the parent drug. cancercareontario.cacancercareontario.ca This enhanced inhibitory capacity is a key feature of raltitrexed's mechanism of action. medicines.org.ukcancercareontario.capfizer.cacancercareontario.ca Furthermore, the addition of glutamate residues increases the negative charge of the molecule, leading to its entrapment and retention within the cell. drugbank.commedicines.org.ukcancercareontario.ca This prolonged intracellular presence ensures a sustained inhibition of TS, ultimately leading to DNA damage and cell death. patsnap.comcancercareontario.ca The polyglutamation process, therefore, not only increases the potency of raltitrexed but also extends its duration of action, which may contribute to both its antitumor activity and potential toxicity due to retention in normal tissues. medicines.org.ukpfizer.cahpra.ieresearchgate.net

Cellular Retention of Polyglutamated Forms

Upon entering the cell, facilitated by the reduced folate carrier (RFC), raltitrexed undergoes extensive polyglutamation. patsnap.come-lactancia.orgdrugbank.com This process, catalyzed by the enzyme folylpolyglutamate synthetase (FPGS), involves the addition of glutamate residues to the raltitrexed molecule. patsnap.come-lactancia.org The resulting polyglutamated forms are significantly more potent inhibitors of thymidylate synthase, with some studies suggesting an approximately 100-fold greater inhibitory capacity than the parent compound. nih.gov

The addition of glutamate moieties increases the molecule's size and negative charge, effectively trapping it within the cell. patsnap.comnih.gov This intracellular retention of raltitrexed polyglutamates leads to a prolonged inhibition of thymidylate synthase, which is a key factor in the drug's sustained antitumor activity. cancercareontario.cae-lactancia.org This prolonged cellular presence allows for a more convenient dosing schedule compared to other antimetabolites like 5-fluorouracil (B62378). nih.gov

In a study involving radiolabeled raltitrexed in L1210 ascitic leukemia cells, the concentration of the drug within the cells 24 hours after administration was 50 to 100 times higher than in the plasma, with the majority of the intracellular drug being in its polyglutamated forms. aacrjournals.org This highlights the efficiency of the polyglutamation process in retaining raltitrexed within target cells.

Intracellular Pharmacokinetics and Tissue Sequestration

The intracellular pharmacokinetics of raltitrexed are characterized by its significant retention and slow release from tissues, primarily due to the formation of polyglutamates. nih.govnih.gov This sequestration has important implications for both the therapeutic effect and the toxicity profile of the drug.

Evidence of Drug Retention in Tissues

Pharmacokinetic studies in both animals and humans have consistently demonstrated prolonged terminal half-lives and a large volume of distribution for raltitrexed, indicative of substantial tissue sequestration. nih.govnih.govbccancer.bc.ca In a mass-balance study using radiolabeled raltitrexed, approximately 50% of the administered dose was not recovered from urine and feces over a 29-day period, strongly suggesting its retention within body tissues. e-lactancia.orgnih.govpfizer.ca Trace amounts of the radiolabel were even detected in red blood cells on day 29. e-lactancia.orgpfizer.ca

This prolonged retention is attributed to the slow redistribution of raltitrexed polyglutamates from the tissues back into the bloodstream. nih.gov Studies in mice have shown that 24 hours after administration, the levels of raltitrexed and its polyglutamates in the small intestinal epithelium and liver were significantly higher than in the plasma. aacrjournals.org Specifically, the concentration in the small intestinal epithelium was about 30-fold higher, and in the liver, it was approximately 200-fold higher than in plasma. aacrjournals.org

The disposition of raltitrexed in patients is often described by a three-compartment model, which includes a "deep tissue compartment." nih.gov It has been estimated that at the peak concentration, around 30% of the administered dose resides in this deep tissue compartment, and 24 hours post-dosing, over 20% of the dose remains in the body, with more than 99% of that located in this compartment. nih.govresearchgate.net

Table 1: Raltitrexed Tissue Concentration in Mice (24h post-injection)

Tissue Concentration Relative to Plasma
Small Intestinal Epithelium ~30-fold higher
Liver ~200-fold higher

Data from studies in BALB/c and DBA2 mice. aacrjournals.org

Significance of Cellular Pharmacokinetics in Research

The distinct cellular pharmacokinetic profile of raltitrexed, particularly its polyglutamation and subsequent tissue sequestration, is a critical area of research. It is believed that the intracellular concentrations of raltitrexed and its polyglutamates may be more predictive of both clinical efficacy and toxicity than plasma concentrations alone. nih.gov Establishing a strong correlation between plasma pharmacokinetics and clinical outcomes has been challenging, pointing to the importance of understanding the drug's behavior at the cellular level. nih.gov

Further research into the role of polyglutamation and tissue sequestration is necessary to better predict patient responses and to optimize treatment strategies. nih.gov For instance, understanding the factors that influence the rate and extent of polyglutamation in different tissues could help in tailoring therapies to individual patients. The study of cellular pharmacokinetics is also crucial for developing strategies to manage toxicity, as the prolonged retention of raltitrexed in normal tissues can contribute to adverse effects. e-lactancia.orgmedicines.org.uk

Preclinical Research on Raltitrexed Monohydrate

In Vitro Efficacy Studies

The in vitro efficacy of raltitrexed (B1684501) has been assessed by examining its ability to inhibit the growth of various tumor cell lines and by investigating its effects on key cellular signaling pathways involved in cell cycle progression and survival.

Raltitrexed has demonstrated significant growth-inhibitory activity against a panel of cancer cell lines. Its potency is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of the cell population.

The IC50 values of raltitrexed have been determined in several cancer cell lines, highlighting its cytotoxic potential. In the murine leukemia L1210 cell line, raltitrexed exhibited a potent IC50 of 9 nM selleckchem.comtargetmol.com. Studies on the human hepatocellular carcinoma cell line, HepG2, revealed an IC50 of 78.919 nM after a 24-hour treatment nih.gov. Furthermore, in the human gastric cancer cell line SGC7901, raltitrexed demonstrated dose- and time-dependent inhibition of cell growth nih.gov.

Specific IC50 values for W1L2, HeLa, and MCF-7 cell lines were not available in the reviewed literature.

Cell LineCancer TypeIC50 Value (nM)Treatment Duration
L1210Murine Leukemia9Not Specified
HepG2Hepatocellular Carcinoma78.91924 hours
SGC7901Gastric CancerDose- and time-dependent inhibitionNot Specified
W1L2Human B-lymphoblastoidData not availableData not available
HeLaCervical CancerData not availableData not available
MCF-7Breast CancerData not availableData not available

Raltitrexed's cytotoxic activity is underpinned by its influence on several key cellular signaling pathways that regulate cell cycle and survival.

In studies involving the HepG2 human liver cancer cell line, raltitrexed was shown to inhibit cell proliferation by inducing cell cycle arrest at the G0/G1 phase. This cell cycle arrest was mediated through the downregulation of cyclin A and cyclin-dependent kinase 2 (CDK2), which are crucial regulators of the transition from the G1 to the S phase of the cell cycle nih.govtechscience.comnih.gov.

Research on the SGC7901 human gastric cancer cell line has indicated that raltitrexed can induce an overproduction of reactive oxygen species (ROS) nih.gov. The accumulation of ROS can lead to oxidative stress and contribute to the induction of apoptosis, or programmed cell death, in cancer cells nih.gov.

As a specific inhibitor of thymidylate synthase (TS), raltitrexed's primary mechanism of action involves the direct inhibition of this enzyme nih.gov. Interestingly, studies in the SGC7901 cell line have shown that treatment with raltitrexed can lead to an increase in the expression of both TS protein and mRNA in a time-dependent manner nih.gov. This suggests a potential feedback mechanism in response to the enzymatic inhibition.

Organoid-Based Screening and Synergism Studies

Recent advancements in preclinical cancer research have utilized patient-derived organoids (PDOs) as effective in vitro models to explore therapeutic synergies. In the context of colorectal cancer, organoids have been instrumental in screening for synergistic effects between chemotherapeutic agents and hyperthermia.

One notable study established a library of colorectal cancer organoids from 22 different patients to evaluate the synergism between hyperthermia and seven commonly used hyperthermic intraperitoneal chemotherapy (HIPEC) drugs. The organoids were cultured for seven days, after which they were exposed to the various chemotherapeutic agents at both a standard temperature of 37°C and an elevated temperature of 43°C for 90 minutes to assess the impact of hyperthermia.

The synergistic effect of hyperthermia was quantified using the Hyperthermia Chemotherapy Sensitization Enhancement Ratio (HCSER), which is calculated as the ratio of the half-maximal inhibitory concentration (IC50) at 37°C to the IC50 at 43°C (HCSER = IC50 (37°C) / IC50 (43°C)). A higher HCSER score indicates greater synergistic efficacy with hyperthermia.

Among the tested chemotherapeutics, raltitrexed demonstrated the most significant hyperthermia synergism. In a detailed analysis of organoids from one patient, raltitrexed achieved the highest HCSER score of 10.1. altogenlabs.com Across the entire cohort of 22 patient-derived organoids, raltitrexed was identified as the drug with the highest HCSER score in 11 of those cases. altogenlabs.com The other drugs with the highest HCSER scores in the remaining patient organoids were mitomycin, gemcitabine, 5-fluorouracil (B62378), abraxane, oxaliplatin (B1677828), and lobaplatin. altogenlabs.com

Interactive Data Table: HCSER Scores of Chemotherapeutic Agents in Patient-Derived Organoids

Patient GroupDrug with Highest HCSER ScoreNumber of Patients
Group 1Raltitrexed11
Group 2Mitomycin3
Group 3Gemcitabine3
Group 45-Fluorouracil2
Group 5Abraxane1
Group 6Oxaliplatin1
Group 7Lobaplatin1

In Vivo Animal Model Research

The HCT116 human colon cancer cell line is a widely utilized tool in cancer research, often transplanted into immunocompromised mice to create xenograft models for studying tumor growth and drug response. nih.govresearchgate.net While the HCT116 xenograft model is established for evaluating a range of cancer therapies, including chemotherapies and targeted agents, specific research findings on the antitumor efficacy of raltitrexed monohydrate as a single agent in this particular model were not available in the reviewed literature.

Preclinical studies involving the L1210 leukemia cell line in ascitic tumor models have been historically important in the development of cancer therapies. However, a detailed review of available research did not yield specific data on the antitumor efficacy of this compound in the L1210:ICR ascitic tumor model.

The CT26 cell line, derived from a murine colon carcinoma, is a frequently used preclinical model for investigating various aspects of colorectal cancer, including tumor biology and therapeutic interventions. altogenlabs.com It is often used in syngeneic models, which are crucial for studying immuno-oncology agents. researchgate.net Despite the common use of the CT26 model, specific research detailing the antitumor efficacy of this compound in this model was not found in the public domain during the literature search.

Antitumor Efficacy in Murine Xenograft Models

Peritoneal Metastatic Xenograft Models

In preclinical evaluations, raltitrexed has been assessed in peritoneal metastatic xenograft models of colorectal cancer. One such study utilized an improved hyperthermic intraperitoneal chemotherapy (HIPEC) approach in tumor-bearing nude mice with peritoneal metastatic colorectal carcinoma. nih.gov The findings from this research indicated that the combination of hyperthermia with raltitrexed resulted in an enhanced therapeutic effect on the animal models. nih.gov In the control group of animals, extensive peritoneal and mesenteric metastatic nodes developed. nih.gov However, in the treatment groups, tumor sites were significantly reduced. nih.gov This model demonstrated that hyperthermia promoted the intracellular absorption of raltitrexed significantly. nih.gov The study concluded that this combination therapy was efficient in treating peritoneal metastatic carcinoma in these mice, effectively reducing the spread of carcinoma cells as observed through both macroscopic and microscopic examinations. nih.gov

Studies in Genetically Predisposed Animal Models (e.g., ApcMin/+ Mice)

The effects of raltitrexed have been investigated in the ApcMin/+ mouse, a genetically predisposed animal model for intestinal tumorigenesis.

Unexpectedly, studies in ApcMin/+ mice revealed that raltitrexed monotherapy led to a dose-dependent increase in tumor number, ranging from a 4 to 10-fold increase. tandfonline.com The majority of these resulting adenomas, between 74% and 95%, were small, measuring less than 1 mm in diameter. tandfonline.com Genetic analysis of these adenomas showed a loss of heterozygosity at the Apc locus. tandfonline.com This finding suggests that the observed increase in tumor development is associated with an increase in mutational events. tandfonline.com

Further investigation into the cellular effects of raltitrexed in ApcMin/+ mice focused on cell proliferation and migration using Bromodeoxyuridine (BrdU) labeling. The research showed that raltitrexed augmented the BrdU-labeling of epithelial cells within the intestinal crypts. tandfonline.com Additionally, it was observed that raltitrexed retarded the movement of these labeled cells along the crypt-villus axis. tandfonline.com In control mice not treated with the compound, BrdU-labeled cells migrated normally, reaching the apex of the villus by 96 hours. tandfonline.com In contrast, a marked retardation of this migration was evident in raltitrexed-treated mice at 48 hours. tandfonline.com This inhibition of cellular migration may lead to an accumulation of DNA-synthesizing cells in the proliferative zone of the crypt, which could account for the increased number of BrdU-labeled cells observed. tandfonline.com

ParameterObservationReference
TumorigenesisDose-dependent 4-10 fold increase in tumor number tandfonline.com
Mutational EventsAdenomas exhibited loss of heterozygosity at the Apc locus tandfonline.com
Cell Proliferation (BrdU-labeling)Augmented BrdU-labeling of crypt epithelial cells tandfonline.com
Cellular MigrationRetarded movement of cells along the crypt-villus axis tandfonline.com

Preclinical Pharmacokinetic Profiles in Animal Species

The pharmacokinetic properties of raltitrexed have been characterized in various animal models, providing insights into its half-life, distribution, and retention.

Preclinical studies across different animal species have consistently detected a protracted terminal half-life (t½γ) for raltitrexed. nih.gov This characteristic is similar to what is observed in human pharmacokinetic studies, where the disposition of raltitrexed is described by a 3-compartment model with a terminal half-life that can be subject to significant interpatient variability. nih.gov

The extended terminal half-life observed in animal models suggests considerable sequestration of raltitrexed within tissues. nih.gov Evidence from mass-balance studies supports this, indicating that a significant portion of the drug is retained in the body, predominantly in the form of polyglutamate derivatives. nih.govnih.gov This extensive tissue distribution and retention is a key feature of raltitrexed's preclinical pharmacokinetic profile. nih.govnih.gov Despite this tissue sequestration, pharmacokinetic data from repeated administrations have not shown evidence of drug accumulation in plasma. nih.gov

Pharmacokinetic ParameterFindingReference
Terminal Half-life (t½γ)Protracted half-life detected in all animal species studied nih.gov
Tissue DistributionExtensive tissue distribution and sequestration nih.govnih.gov
Tissue RetentionConsiderable retention, predominantly as polyglutamate forms nih.gov
Plasma AccumulationNo pharmacokinetic evidence of accumulation in plasma after repeated doses nih.gov
Oral Bioavailability and Central Nervous System Penetration in Animal Experiments

Preclinical animal studies have indicated that raltitrexed generally exhibits limited oral bioavailability. nih.govnih.gov Research in animal models suggests that its penetration into the cerebrospinal fluid is also restricted. nih.gov

Investigations into the intestinal absorption of raltitrexed in rats have revealed a combined mechanism of both active and passive transport. nih.gov Studies utilizing Caco-2 cell models and in situ perfusion in rats have demonstrated that the absorption process can be influenced by various factors. For instance, folic acid was found to competitively inhibit the absorption of raltitrexed. nih.gov Furthermore, research has shown that certain absorption enhancers and efflux transporter inhibitors can significantly improve its oral bioavailability in rats. nih.gov Compounds such as probenecid (B1678239) and pantoprazole were observed to enhance raltitrexed absorption, indicating that raltitrexed is a substrate for multidrug resistance protein (MRP) and breast cancer resistance protein (BCRP). nih.gov

Regarding the central nervous system (CNS) penetration of raltitrexed, animal experiments have shown that the route of administration plays a critical role. nih.gov A study in male Sprague-Dawley rats compared the drug's concentration in blood and various brain tissues following either intravenous (i.v.) or intranasal (i.n.) administration. nih.gov

After intravenous injection, raltitrexed appeared only transiently and at low concentrations in different brain regions. nih.gov In stark contrast, intranasal administration resulted in significantly higher and more sustained concentrations of raltitrexed in brain tissues over a prolonged period. nih.gov The area under the curve (AUC) values in four different brain regions were 54 to 121 times greater with the nasal route compared to the intravenous route. nih.gov These findings suggest that after intravenous administration, raltitrexed has poor penetration into the central nervous system. nih.gov However, the intranasal route appears to facilitate direct transport of the drug from the nasal cavity into the brain, largely via the olfactory pathway. nih.gov

The following tables detail the comparative distribution of raltitrexed in different brain regions of rats following intranasal versus intravenous administration.

Table 1: Raltitrexed Concentration Rank in Rat Brain Tissues Following Intranasal Administration This table shows the relative concentrations of Raltitrexed in different parts of the rat brain after being administered through the nose.

Brain Tissue Concentration Rank
Olfactory Bulb (OB) 1 (Highest)
Olfactory Tract (OT) 2
Cerebrum (CR) 3

Table 2: Comparative Brain Tissue Exposure (AUC) to Raltitrexed in Rats This table compares how much Raltitrexed reached different parts of the rat brain when given through the nose versus injected into a vein, measured by the Area Under the Curve (AUC).

Administration Route Brain Tissue AUC Fold Increase (Intranasal vs. Intravenous)
Intranasal Olfactory Bulb (OB) ~121-fold
Intranasal Olfactory Tract (OT) >54-fold
Intranasal Cerebrum (CR) >54-fold

Drug Resistance Mechanisms and Reversal Strategies

Molecular Mechanisms of Resistance to Raltitrexed (B1684501)

Resistance to raltitrexed, a specific inhibitor of thymidylate synthase (TS), can be a significant hurdle in its therapeutic application. nih.gov This resistance can be intrinsic or acquired and manifests through various molecular adaptations within cancer cells. nih.gov Key mechanisms include alterations in drug transport, metabolism, and the drug's molecular target. nih.gov

A primary mechanism of resistance involves impaired intracellular metabolism of raltitrexed, specifically through reduced polyglutamation. Raltitrexed is transported into cells and subsequently converted by the enzyme folylpolyglutamate synthetase (FPGS) into polyglutamate forms. cancercareontario.canih.govpatsnap.com These polyglutamates are significantly more potent inhibitors of TS and are retained within the cell for longer periods, prolonging the drug's cytotoxic effect. cancercareontario.canih.gov Research using raltitrexed-resistant human leukemia cell lines (CEM:RTOM) has demonstrated that resistance can be directly attributed to reduced FPGS activity. aacrjournals.org This deficiency leads to markedly lower intracellular accumulation of raltitrexed polyglutamates, which in turn results in a failure to effectively inhibit TS and de novo purine (B94841) synthesis. aacrjournals.org

Another critical factor is the level of physiological folates within the cell. cuni.cz These natural folates are also substrates for FPGS and can compete with raltitrexed for this enzyme. cuni.czcancercareontario.ca Consequently, tumor cells with high intracellular folate levels may exhibit reduced sensitivity to raltitrexed due to this competition, which hampers the drug's necessary polyglutamation. cuni.cz

Alterations in drug transport proteins can also confer resistance. Raltitrexed enters the cell primarily via the reduced folate carrier (RFC). patsnap.comdrugbank.com A decrease in the expression or function of the RFC can limit the intracellular concentration of raltitrexed, thereby reducing its efficacy. nih.gov Furthermore, changes in the drug's target enzyme, thymidylate synthase, can contribute to resistance. nih.gov This can include overexpression of the TS enzyme or mutations that decrease its binding affinity for raltitrexed polyglutamates. nih.gov Lastly, cells can develop resistance by utilizing the thymidine (B127349) salvage pathway, which bypasses the need for de novo thymidylate synthesis. By salvaging thymidine from the extracellular environment, cancer cells can circumvent the TS inhibition caused by raltitrexed. aacrjournals.org

Strategies for Overcoming Resistance in Preclinical Models

To counteract the development of resistance to raltitrexed, various strategies have been explored in preclinical settings. A general approach in antifolate drug development is the design of new agents that can bypass common resistance mechanisms, such as having an increased affinity for transport proteins or for the FPGS enzyme. nih.gov

More targeted strategies have also shown promise. One such approach involves the use of histone deacetylase inhibitors (HDACis), such as vorinostat (B1683920). In preclinical models of colorectal cancer (CRC), vorinostat has demonstrated a synergistic antitumor effect with raltitrexed. mdpi.com This synergy is linked to vorinostat's ability to downregulate the protein expression of thymidylate synthase, the primary target of raltitrexed. mdpi.com By reducing the amount of the target enzyme, vorinostat may re-sensitize resistant cells or enhance the efficacy of raltitrexed in sensitive cells. mdpi.com This effect was observed even in CRC cells selected for resistance to other TS inhibitors, suggesting a potential to overcome acquired resistance. mdpi.com

In cases where resistance is linked to a decreased sensitivity to TS inhibition itself, as observed in some 5-fluorouracil-resistant cell lines that show cross-resistance to raltitrexed, alternative therapeutic agents may be effective. spandidos-publications.com Preclinical studies suggest that nucleoside analogs like trifluridine (B1683248) could be used to overcome this type of resistance. spandidos-publications.com

Interactions with Folinic Acid and Leucovorin in Research Models

Folinic acid (a form of which is leucovorin) is a reduced folate that plays a complex role in modulating the effects of raltitrexed. While simultaneous administration can interfere with raltitrexed's action, delayed administration has been studied as a "rescue" strategy to mitigate toxicity. cancercareontario.caresearchgate.net

At a cellular level, raltitrexed and leucovorin engage in direct competition. Both compounds are substrates for the reduced folate carrier (RFC) and therefore compete for transport into the cell. aacrjournals.orgnih.gov Once inside, they also compete for the enzyme folylpolyglutamate synthetase (FPGS). cancercareontario.caaacrjournals.orgnih.gov This competition is a critical aspect of their interaction; concurrent exposure to leucovorin can decrease the intracellular accumulation and subsequent polyglutamation of raltitrexed, thereby diminishing its cytotoxicity. aacrjournals.org This interference is the basis for contraindicating the use of folic or folinic acid immediately before or during raltitrexed administration in a therapeutic context. cancercareontario.cabmj.comswagcanceralliance.nhs.uk

Research models have demonstrated that the antiproliferative effects of raltitrexed can be reversed by the delayed administration of leucovorin. researchgate.netaacrjournals.orgnih.gov In vitro studies with L1210 mouse leukemia cells showed that the growth-inhibitory effects of raltitrexed could be prevented if leucovorin was added to the culture medium up to 18 hours after the drug. aacrjournals.org

This rescue effect has been further validated in more clinically relevant in vivo models. In a study using BALB/c mice, delayed administration of leucovorin was shown to effectively rescue the animals from severe raltitrexed-induced toxicity. aacrjournals.orgnih.gov Mice treated with high doses of raltitrexed experienced significant weight loss and diarrhea; however, subsequent treatment with leucovorin prevented further weight loss and led to an earlier recovery. aacrjournals.orgnih.govclinicaltrials.gov This rescue was accompanied by an improvement in the histological appearance of the intestine and a recovery of neutrophil and platelet counts in the blood. aacrjournals.orgnih.gov Measurement of raltitrexed polyglutamates in the tissues of these mice revealed that leucovorin administration led to a significant reduction in the concentration of these active metabolites. aacrjournals.orgnih.gov

Table 1: Effect of Delayed Leucovorin (LV) Administration on Raltitrexed (RTX) Polyglutamate Concentrations in Tissues of BALB/c Mice nih.gov
TissueFold Reduction in RTX Polyglutamates on Day 7 (LV-Treated vs. Control)
Plasma3–4-fold
Liver8–11-fold
Kidney3–4-fold
Small Intestinal Epithelium3–4-fold

The mechanism by which delayed leucovorin administration rescues cells from raltitrexed toxicity is multifaceted. A proposed model suggests that leucovorin and its own intracellular anabolic products interfere with the homeostatic regulation of pre-formed raltitrexed polyglutamates. aacrjournals.orgnih.gov This interference can occur through several potential actions. Firstly, the presence of extracellular leucovorin can inhibit the further uptake of raltitrexed from the plasma, which is particularly relevant given raltitrexed's very long terminal half-life. aacrjournals.org Secondly, leucovorin may promote the release or redistribution of the already formed raltitrexed polyglutamates from tissues. aacrjournals.orgnih.govnih.gov This leads to a reduction in the intracellular concentration of these highly potent TS inhibitors, allowing for the recovery of thymidylate synthase activity and the resumption of normal cellular processes. aacrjournals.org

Structure Activity Relationships Sar and Analog Development

Design Principles of Quinazoline-Based Antifolates

Quinazoline-based antifolates are a significant class of compounds designed to inhibit key enzymes in the folate metabolic pathway, primarily thymidylate synthase (TS). bioinformation.netnih.gov The fundamental design principle revolves around creating a molecule that mimics the natural substrate, folic acid, to gain entry into cells and bind to the active site of the target enzyme. bioinformation.net The quinazoline (B50416) ring system serves as a bioisostere for the pteridine (B1203161) ring found in folic acid. bioinformation.net

Key structural features that influence the activity of quinazoline antifolates include:

The Quinazoline Core: This fused heterocyclic system, composed of a benzene (B151609) ring and a pyrimidine (B1678525) ring, is crucial for binding to the enzyme's active site. bioinformation.net It typically forms hydrophobic interactions with amino acid residues such as Leu192, Leu221, and Tyr258 in human TS. bioinformation.net

Substitutions on the Quinazoline Ring: Modifications at various positions of the quinazoline ring can significantly impact potency and selectivity. For instance, a methyl group at the C2 position is a common feature. nih.gov

The Bridge and Aromatic Ring: A linker, often containing an amino group, connects the quinazoline core to a benzoyl or other aromatic moiety. nih.gov The nature of this aromatic ring can influence cellular uptake and enzyme inhibition. Replacing the p-aminobenzoate ring with heterocycles like thiophene (B33073) or thiazole (B1198619) has been shown to enhance cytotoxicity. nih.gov This enhancement is partly due to more efficient transport into cells via the reduced folate carrier (RFC) and better substrate activity for folylpolyglutamate synthetase (FPGS). nih.gov

The Glutamate (B1630785) Moiety: Similar to natural folates, a glutamate tail is often incorporated. nih.gov This feature allows for intracellular polyglutamylation, a process catalyzed by FPGS. cuni.czmdpi.com Polyglutamated forms of the antifolates are often more potent inhibitors of the target enzyme and are retained within the cell for longer periods, leading to sustained inhibition. cuni.czmdpi.com

The development of these compounds is a process of rational drug design, often guided by computer modeling of the enzyme's active site to optimize the fit and binding interactions of the inhibitor. nih.govresearchgate.net

Rational Design of Raltitrexed (B1684501) and its Precursors

Raltitrexed (also known as Tomudex or ZD1694) was rationally designed as a specific and potent inhibitor of thymidylate synthase (TS). cuni.cznih.gov The design process was a direct evolution from earlier quinazoline-based antifolates, aiming to improve upon their properties.

The initial structure-activity relationship (SAR) investigations centered on quinazoline folate analogs of 5,10-methylenetetrahydrofolate. aacrjournals.org This led to the discovery of N¹⁰-propargyl-5,8-dideazafolic acid (CB3717) , a potent TS inhibitor. aacrjournals.org However, the clinical development of CB3717 was halted due to severe kidney toxicity, which was linked to its low aqueous solubility. aacrjournals.org

The development of Raltitrexed sought to overcome the limitations of CB3717. Key design modifications included:

Replacement of the Benzene Ring: The p-aminobenzoyl ring of earlier analogs was replaced with a thiophene ring. nih.gov This change was part of a broader investigation into various heterocyclic replacements, including thiazole, thiadiazole, pyridine, and pyrimidine. nih.govnih.gov The thiophene ring in Raltitrexed was found to confer a favorable balance of properties, including potent TS inhibition and good cellular uptake. nih.gov

The Glutamate Side Chain: Raltitrexed retains the L-glutamic acid moiety, which is crucial for its mechanism of action. mdpi.com It is actively transported into cells by the reduced folate carrier (RFC) and subsequently undergoes extensive polyglutamylation by the enzyme folylpolyglutamate synthetase (FPGS). cuni.czmdpi.comdrugbank.com These polyglutamated forms are not only retained within the cell but also exhibit enhanced inhibitory activity against TS. cuni.czmdpi.com This intracellular trapping and increased potency allow for a more durable inhibition of the enzyme. nih.gov

Raltitrexed was therefore the result of a deliberate and systematic process of chemical modification, guided by an understanding of the SAR of its predecessors and the goal of creating a potent, specific, and less toxic TS inhibitor. nih.gov

Comparative Structural Analysis with Other TS Inhibitors (e.g., Plevitrexed)

A comparison of Raltitrexed with other thymidylate synthase (TS) inhibitors, particularly Plevitrexed (also known as ZD9331), highlights the different strategies employed to achieve TS inhibition and overcome resistance mechanisms.

FeatureRaltitrexedPlevitrexed (ZD9331)
Core Structure Quinazoline-based cuni.czQuinazoline-based nih.gov
Glutamate Moiety Contains a glutamic acid moiety mdpi.comGlutamic acid is replaced by a butyric acid derivative with a tetrazole group nih.govaacrjournals.org
Polyglutamylation Substrate for FPGS; forms intracellular polyglutamates cuni.czmdpi.comNot a substrate for FPGS; does not undergo polyglutamylation nih.govnih.govaacrjournals.org
Rationale for Design Designed for potent TS inhibition and intracellular retention via polyglutamylation nih.govDesigned to be active against tumors resistant to classical antifolates due to low FPGS expression nih.govaacrjournals.org

Raltitrexed's efficacy relies heavily on its ability to be polyglutamylated. cuni.czmdpi.com This process enhances its inhibitory potency and ensures its retention within tumor cells, leading to prolonged TS inhibition. nih.gov However, this also makes its activity dependent on the expression and activity of the enzyme FPGS. nih.gov Tumors with low FPGS levels can exhibit resistance to Raltitrexed. nih.gov

Plevitrexed , on the other hand, was rationally designed to circumvent this specific resistance mechanism. nih.govaacrjournals.org By replacing the glutamic acid tail with a different acidic group (a tetrazole-containing butyric acid), Plevitrexed was engineered to be a potent TS inhibitor that does not require polyglutamylation for its activity. nih.govnih.gov This structural difference means that Plevitrexed could potentially be effective in tumors that have developed resistance to polyglutamatable antifolates like Raltitrexed due to decreased FPGS activity. nih.gov

Another related compound, BGC 945 (ONX 0801) , resembles both Raltitrexed and Plevitrexed but incorporates further modifications. nih.govresearchgate.net It features a cyclopenta[g]quinazoline core, a hydroxymethyl group at C2 instead of a methyl group, and a di-glutamate tail. nih.gov These changes were designed to combine potent TS inhibition with selective uptake through the α-folate receptor, which is overexpressed in certain cancers. nih.govresearchgate.net

This comparative analysis demonstrates the evolution of TS inhibitor design, with each new analog attempting to address the limitations, such as toxicity or resistance, of its predecessors through targeted structural modifications.

Combination Strategies in Preclinical Research

Rationale for Combination Therapy

The primary rationale for combining raltitrexed (B1684501) with other chemotherapeutic drugs is to leverage distinct and non-overlapping mechanisms of action to overcome drug resistance and improve treatment outcomes. nih.gov

Non-Overlapping Mechanisms of Action

Raltitrexed is a specific inhibitor of thymidylate synthase (TS), a key enzyme in the de novo synthesis of DNA. nih.gov This targeted action differs from other classes of chemotherapy agents. For example, irinotecan (B1672180) and its active metabolite, SN-38, are topoisomerase I inhibitors, which interfere with DNA replication and transcription. tg.org.auclinicaltrials.gov Oxaliplatin (B1677828), a platinum-based drug, forms DNA adducts, leading to cell death. nih.gov The lack of cross-resistance between these drugs and raltitrexed makes them suitable candidates for combination therapies. nih.govtg.org.au Similarly, while both raltitrexed and 5-fluorouracil (B62378) (5-FU) target thymidylate synthase, 5-FU also has other mechanisms, including its incorporation into RNA and DNA. nih.govaacrjournals.org This incomplete overlap in their anticancer activities provides a basis for their combined use. nih.govnih.gov

Synergistic and Antagonistic Interactions with Other Chemotherapeutic Agents

Preclinical studies have demonstrated that the interaction between raltitrexed and other chemotherapeutic agents can be synergistic, additive, or antagonistic, often depending on the sequence and schedule of administration. nih.gov

Raltitrexed and 5-Fluorouracil (5-FU) Combinations

The combination of raltitrexed and 5-FU has been extensively studied due to their shared target, thymidylate synthase. nih.gov Preclinical evidence has shown that these two agents can have additive or synergistic effects on colon carcinoma cells. nih.govcancernetwork.com

The interaction between raltitrexed and 5-FU is highly dependent on the schedule of administration. nih.gov Studies in human colon cancer cell lines have consistently shown that sequential administration of raltitrexed followed by 5-FU is the optimal sequence for achieving additive or synergistic effects. nih.govnih.gov The reverse sequence, where 5-FU is administered before raltitrexed, often results in antagonistic effects. nih.govnih.gov

For instance, in HCT-8 colon carcinoma cells, synergistic cell kill was observed when cells were exposed to raltitrexed for 24 hours, followed by a 4-hour exposure to 5-FU. aacrjournals.org However, simultaneous exposure or the reverse sequence resulted in less than additive effects. aacrjournals.org Other studies have also supported the schedule-dependent synergy, leading to clinical investigations of this combination. nih.gov

Table 1: Schedule-Dependent Interaction of Raltitrexed and 5-FU in Human Colon Cancer Cell Lines

Cell LineScheduleInteractionReference
HCT-8Raltitrexed (24h) → 5-FU (4h)Synergy aacrjournals.org
HCT-8Simultaneous or 5-FU → RaltitrexedLess than additive aacrjournals.org
Colo201, Colo320, LoVoRaltitrexed (24h) → 5-FU (24h)Additive nih.gov
WiDrRaltitrexed (24h) → 5-FU (24h)Antagonistic nih.gov
Colo320, LoVo, WiDr5-FU (24h) → Raltitrexed (24h)Antagonistic nih.gov
Colo201Simultaneous (5 days)Additive to Synergistic nih.gov

Pre-treatment with raltitrexed has been shown to increase the intracellular levels of 5-phosphoribosyl-1-pyrophosphate (PRPP). nih.gov PRPP is a crucial cofactor for the conversion of 5-FU into its active metabolites, including fluorouridine monophosphate (FUMP). calis.edu.cn This increased availability of PRPP can lead to a greater incorporation of 5-FU nucleotides into RNA, potentially enhancing the cytotoxic effects of 5-FU. nih.govselleckchem.com This biochemical modulation provides a mechanistic basis for the observed synergy when raltitrexed is administered before 5-FU.

Combinations with Platinum Compounds (e.g., Oxaliplatin, Cisplatin)

Preclinical studies have explored the interaction between raltitrexed and platinum-based compounds like oxaliplatin and cisplatin (B142131), yielding varied and schedule-dependent results. The rationale for these combinations is based on their different mechanisms of action, which could lead to enhanced efficacy and overcome resistance. nih.govtg.org.au

Initial preclinical observations in two colon carcinoma cell lines suggested that combining equitoxic doses of raltitrexed with either cisplatin or oxaliplatin resulted in an antagonistic interaction. nih.gov However, other preclinical data have suggested at least an additive effect between raltitrexed and oxaliplatin, making the combination attractive. iiarjournals.org This has spurred further investigation into these combinations in clinical settings. nih.govresearchgate.net

In-depth in vitro studies on human colon cancer cell lines have demonstrated that the outcome of combining raltitrexed and cisplatin is highly dependent on the schedule of administration. nih.gov When the two agents were administered simultaneously for 24 hours or continuously for five days, the effect was generally additive across all tested cell lines (Colo201, Colo320, LoVo, and WiDr). nih.gov A sequential schedule where raltitrexed was administered before cisplatin also produced additive and, in the case of the WiDr cell line, synergistic effects. nih.gov Conversely, administering cisplatin before raltitrexed led to antagonistic effects in three of the four cell lines. nih.gov These findings underscore the importance of optimizing the administration schedule to maximize cytotoxic effects at the cellular level. nih.gov

Table 1: Schedule-Dependent Interaction between Raltitrexed and Cisplatin in Human Colon Carcinoma Cell Lines

Cell Line Simultaneous Exposure (5 days) Raltitrexed followed by Cisplatin Cisplatin followed by Raltitrexed
Colo201 Additive Additive Additive
Colo320 Additive Additive Antagonistic
LoVo Additive Additive Antagonistic
WiDr Additive Additive/Synergistic Antagonistic

Data sourced from an in vitro study determining cell growth inhibition via MTT reduction assay. nih.gov

Nanoparticle-Based Combination Formulations

To improve drug delivery and targeting, nanoparticle-based formulations of raltitrexed have been developed. nih.govnih.gov One approach involves a layer-by-layer (LbL) assembly strategy to create multifunctional nanoparticles. nih.govmdpi.com In one study, this was achieved by depositing raltitrexed (RTX) onto fluorescent polystyrene nanoparticles that had been pre-coated with poly-l-lysine. nih.gov This method allows for the encapsulation of therapeutics and the functionalization of the nanoparticle surface with targeting ligands. mdpi.com The use of nanoparticle carriers offers potential benefits over free drug administration, including passive accumulation in tumors through the enhanced permeability and retention (EPR) effect. nih.gov

Folate-Modified Nanoparticles for Enhanced Uptake

To actively target cancer cells, nanoparticles can be modified with specific ligands. mdpi.com Folic acid (FA) is a well-established targeting agent because many cancer cells, including colorectal cancer, overexpress folate receptors. nih.govmdpi.com By attaching FA to the surface of a drug carrier, it is possible to enhance uptake in tumors. mdpi.com

In a preclinical study using CT26 murine colorectal cancer (CRC) cells, nanoparticles were formulated with a terminal layer of raltitrexed (RTX NPs) or a combination of raltitrexed and folic acid (RTX/FA NPs). nih.govnih.gov Both fluorescence microscopy and flow cytometry analysis indicated that the coated nanoparticle formulations had increased accumulation and enhanced uptake in the cancer cells compared to bare nanoparticles. nih.govnih.gov The study also evaluated the cytotoxicity of these formulations, finding that the RTX and RTX/FA nanoparticles were significantly more toxic to the cancer cells than bare nanoparticles, with IC₅₀ values of 0.024 µg/mL and 0.016 µg/mL, respectively. nih.gov

Table 2: In Vitro Cytotoxicity of Raltitrexed Nanoparticle Formulations in CT26 CRC Cells

Formulation IC₅₀ Value (72h)
Free Raltitrexed 14.44 nM
RTX NPs 0.024 µg/mL
RTX/FA NPs 0.016 µg/mL

Data sourced from a preclinical study on folate-modified raltitrexed nanoparticles. nih.gov

Evaluation of Nanoparticle Trafficking and Accumulation in Models

The biodistribution of these nanoparticle formulations was evaluated in vivo in a murine CRC model. nih.gov Following intravenous administration, ex vivo near-infrared (NIR) fluorescence imaging of major organs was conducted. nih.gov The results showed that the majority of nanoparticles for all formulations accumulated in the liver, a typical outcome for many nanoparticle systems. nih.govnih.gov

However, when focusing specifically on the implanted colorectal cancer tumors, a higher average fluorescence was detected in animals treated with the coated nanoparticles compared to uncoated ones. nih.govmdpi.com Notably, the majority of animals treated with the RTX NP formulation showed the most consistently high mean accumulation of nanoparticles within the tumor tissue. nih.govmdpi.com These findings suggest that while systemic clearance pathways play a significant role, the nanoparticle formulations can lead to enhanced tumoral accumulation. nih.gov

Table 3: Characteristics of Raltitrexed Nanoparticle Formulations

Characteristic RTX NPs RTX/FA NPs
Raltitrexed Concentration 148 µg/mL 129 µg/mL
Folic Acid Concentration N/A 118 µg/mL
Encapsulation Efficiency 29.7% 30.9%

Data sourced from a study on the formulation of raltitrexed-loaded nanoparticles. nih.gov

Analytical Methodologies for Raltitrexed Research

Quantitative Analysis of Raltitrexed (B1684501) and its Metabolites in Biological Matrices (e.g., Polyglutamates)

The clinical pharmacology of raltitrexed is intrinsically linked to its intracellular metabolism. Upon cellular uptake, raltitrexed is extensively converted into a series of polyglutamate derivatives. These metabolites are more potent inhibitors of the target enzyme, thymidylate synthase, and are retained within the cell for longer periods, contributing significantly to the drug's prolonged cytotoxic effects oup.com. Consequently, methods that can accurately quantify both the parent drug and its polyglutamated forms in biological matrices are crucial for pharmacokinetic and pharmacodynamic studies.

High-performance liquid chromatography (HPLC) is a foundational technique for the quantitative analysis of drugs in biological samples nih.govdrugtargetreview.com. For raltitrexed and its metabolites, reversed-phase HPLC methods are often employed, providing the necessary separation of these structurally similar compounds. Detection can be achieved using ultraviolet (UV) absorbance, but for enhanced sensitivity and selectivity, especially at the low concentrations found in biological samples, fluorescence detection or mass spectrometry (MS) is preferred nih.govdrugtargetreview.com.

In preclinical studies, radioimmunoassay (RIA) has been a valuable tool for measuring the concentration of raltitrexed and its polyglutamates. For instance, RIA has been used to quantify drug levels in plasma, liver, kidney, and small intestinal epithelium in mouse models, providing critical data on drug distribution and retention nih.govnih.gov. These analyses have shown that levels of raltitrexed polyglutamates can be significantly modulated by co-administration of other agents, highlighting the importance of quantitative measurements in understanding drug-drug interactions nih.govnih.gov.

Table 1: Methodologies for Quantitative Analysis of Raltitrexed

Methodology Analyte(s) Biological Matrix Key Findings
Radioimmunoassay (RIA) Raltitrexed & Polyglutamates Plasma, Liver, Kidney, Intestinal Epithelium Enables measurement of drug concentration and retention in various tissues during preclinical studies nih.govnih.gov.

| High-Performance Liquid Chromatography (HPLC) | Raltitrexed & Metabolites | Plasma, Serum, Urine | Standard method for separation and quantification, often coupled with sensitive detectors like fluorescence or MS nih.govdrugtargetreview.com. |

In Vitro Assays for Enzyme Inhibition and Cell Growth

To evaluate the biological activity of raltitrexed, a variety of in vitro assays are employed. These assays are essential for determining the compound's potency as an enzyme inhibitor and its efficacy in halting the proliferation of cancer cells.

The primary molecular target of raltitrexed is thymidylate synthase (TS), a critical enzyme in the de novo synthesis of pyrimidine (B1678525) nucleotides required for DNA replication oup.comaacrjournals.org. The inhibitory activity of raltitrexed against TS is a key determinant of its anticancer effect. In vitro studies have shown that raltitrexed's polyglutamated metabolites are approximately 100-fold more potent as TS inhibitors than the parent compound nih.gov.

The cytotoxic and antiproliferative effects of raltitrexed are commonly assessed using cell-based assays on various cancer cell lines. For example, studies on the murine leukemia L1210 cell line determined the IC50 value (the concentration of drug that inhibits cell growth by 50%) for raltitrexed to be 9 nM nih.gov. In human liver carcinoma HepG2 cells, raltitrexed was shown to inhibit proliferation in a time- and dose-dependent manner, as measured by the WST-8 assay and colony formation efficiency assays oup.comaacrjournals.org. Further investigation in HepG2 and HGC-27 gastric cancer cells using flow cytometry revealed that raltitrexed induces cell cycle arrest, primarily at the G0/G1 phase oup.comaacrjournals.orgdigitellinc.com.

Table 2: In Vitro Efficacy of Raltitrexed in Cancer Cell Lines

Cell Line Assay Type Key Finding IC50 Value
Murine Leukemia (L1210) Growth Inhibition Potent inhibition of cell growth 9 nM nih.gov
Human Liver Carcinoma (HepG2) WST-8, Colony Formation Time- and dose-dependent inhibition of proliferation oup.com Not Specified
Human Liver Carcinoma (HepG2) Flow Cytometry Arrests the cell cycle at the G0/G1 phase oup.com Not Specified

Advanced Imaging Techniques for In Vivo Distribution Studies (e.g., Near-Infrared Fluorescence Imaging)

Understanding the biodistribution of a drug in vivo is critical for evaluating its efficacy and potential toxicities. Advanced imaging techniques offer non-invasive methods to track the localization and accumulation of therapeutic agents in living organisms.

While direct imaging of raltitrexed using techniques like Near-Infrared Fluorescence (NIRF) imaging is not widely reported, analogous strategies provide a framework for how such studies could be conducted. Raltitrexed is a folate analogue, and cancer cells often overexpress folate receptors. This provides an opportunity for targeted drug delivery and imaging nih.gov. NIRF imaging, which uses fluorescent dyes that emit light in the near-infrared spectrum, allows for deep tissue penetration with minimal autofluorescence nih.govfrontiersin.orgtaylorfrancis.com. Researchers have successfully used folate-conjugated NIR fluorophores to image tumors in live animal models, demonstrating the feasibility of tracking folate-targeted molecules in vivo nih.govnih.gov. This approach could be adapted to visualize the distribution of a fluorescently labeled raltitrexed derivative.

Another powerful imaging modality is Positron Emission Tomography (PET). PET imaging can be used to assess the pharmacodynamic effects of TS inhibitors in vivo. Inhibition of TS leads to a compensatory increase in the uptake of extracellular thymidine (B127349) via the salvage pathway oup.comnih.govnih.gov. By using radiolabeled thymidine analogues, such as 2-[11C]thymidine or [18F]thymidine (FLT), PET scans can visualize and quantify this "flare" in thymidine salvage activity oup.comnih.govaacrjournals.orgnih.gov. This provides a direct measure of target engagement and TS inhibition within a tumor following administration of a drug like raltitrexed oup.comnih.gov. Such studies have been conducted with other TS inhibitors, demonstrating the utility of PET in assessing early treatment response oup.comnih.govaacrjournals.orgnih.gov.

Computational Chemistry Approaches

Computational chemistry provides powerful in silico tools to investigate drug-target interactions at a molecular level, guide drug design, and screen for novel therapeutic agents.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex researchgate.netnih.gov. In the context of raltitrexed, docking simulations can be used to model its interaction with the active site of its target enzyme, thymidylate synthase. These simulations help to elucidate the specific binding modes and key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are responsible for the inhibitory activity.

Following docking, molecular dynamics (MD) simulations can be performed to study the stability of the predicted drug-target complex over time nih.govresearchgate.netemitimaging.com. MD simulations provide a dynamic view of the molecular system, allowing researchers to assess the conformational stability of the protein-ligand complex, analyze the flexibility of different regions of the protein, and calculate the binding free energy nih.govnih.gov. For example, MD simulations of raltitrexed docked with Trypanosoma brucei dihydrofolate reductase-thymidylate synthase (TbDHFR-TS) have been used to support its strong binding, as evidenced by low root mean square deviation (RMSD) and a stable number of hydrogen bonds throughout the simulation nih.gov.

Virtual screening is a computational method used in drug discovery to search large libraries of small molecules in order to identify those structures that are most likely to bind to a drug target, typically a protein receptor or enzyme taylorfrancis.com. This approach can significantly accelerate the drug development process by prioritizing compounds for experimental testing.

There are two main types of virtual screening: structure-based and ligand-based. Structure-based virtual screening uses the three-dimensional structure of the target protein to dock candidate molecules from a database. Ligand-based virtual screening, on the other hand, uses the structure of known active compounds (like raltitrexed) to identify other molecules in a database with similar properties, based on the principle that structurally similar molecules are likely to have similar biological activities. These computational screening methods could be employed to discover novel analogues of raltitrexed with potentially improved efficacy or different pharmacological profiles.

Future Directions in Raltitrexed Monohydrate Research

Exploration of Novel Therapeutic Applications in Preclinical Settings

The established role of raltitrexed (B1684501) in cancer chemotherapy is being expanded through preclinical research into new therapeutic areas. A significant area of investigation is its use in combination with other cytotoxic agents to potentially enhance efficacy in various tumor types. nih.govcapes.gov.br Preclinical studies have shown that the combination of raltitrexed and 5-fluorouracil (B62378) (5-FU) can produce additive or synergistic effects on colon carcinoma cells, with the sequence of administration being a critical factor. nih.gov Specifically, administering raltitrexed before 5-FU has demonstrated favorable outcomes. nih.gov This synergy is partly attributed to raltitrexed's ability to increase intracellular levels of phosphoribosyl pyrophosphate, which in turn boosts the incorporation of 5-FU nucleotides into RNA. nih.gov

Furthermore, the distinct mechanism of action of raltitrexed compared to other agents active in colorectal cancer, such as irinotecan (B1672180) and oxaliplatin (B1677828), suggests a lack of cross-resistance. nih.gov Preclinical evidence indicates that a short pre-exposure of colon carcinoma cells to SN-38, the active metabolite of irinotecan, followed by raltitrexed, results in synergistic cell death. nih.gov However, the reverse sequence has been shown to be antagonistic. nih.gov Preliminary findings also suggest that combining equitoxic doses of raltitrexed with cisplatin (B142131) or oxaliplatin may be antagonistic in some colon carcinoma cell lines, highlighting the complexity of translating preclinical combination studies to clinical settings. nih.gov

Beyond colorectal cancer, research has pointed to raltitrexed's potential activity in a range of other solid tumors, including breast, pancreatic, non-small-cell lung, and refractory ovarian cancer. nih.gov There is also interest in its application within chemo-radiotherapy strategies, particularly for rectal cancer. nih.gov

A more recent area of exploration is the synergistic effect of raltitrexed with hyperthermia. Studies using patient-derived colorectal cancer organoids have shown that raltitrexed exhibits significant synergistic effects when combined with hyperthermic intraperitoneal treatment. cancerbiomed.orgnih.gov This suggests a promising new avenue for its use in specific cancer treatment modalities.

Further Elucidation of Off-Target Molecular Interactions

While raltitrexed is known for its specific inhibition of thymidylate synthase (TS), ongoing research seeks to understand its broader molecular interactions beyond this primary target. nih.govdrugbank.com Understanding these off-target effects is crucial for a comprehensive grasp of its pharmacological profile and for identifying potential new therapeutic applications or mechanisms of resistance.

One study identified raltitrexed as a potent inhibitor of 4′-phosphopantetheinyl transferase (PptT), an essential enzyme in Mycobacterium tuberculosis (Mtb). researchgate.netnih.gov This discovery, stemming from a large-scale compound screen, positions raltitrexed as a potential starting point for developing new antibiotics. researchgate.netnih.gov However, the research also highlighted the complexity of this endeavor. Minor structural modifications to the raltitrexed molecule altered its target in Mtb from PptT to dihydrofolate reductase (DHFR). researchgate.netnih.gov Furthermore, the binding of raltitrexed induced significant conformational changes in the PptT active site, complicating efforts at rational drug design based on existing structural models. researchgate.netnih.gov

Molecular docking studies have also been employed to investigate the interaction of raltitrexed with other proteins. For instance, research on the human proton-coupled folate transporter (hPCFT) suggested that raltitrexed could potentially bind to and block the transporter's active site, thereby inhibiting folate transport. biorxiv.org Such studies provide atomic-level insights that can guide the optimization of raltitrexed analogs for different therapeutic purposes. jneonatalsurg.com

It has also been noted that raltitrexed does not inhibit major CYP450 isoforms but is predicted to be a substrate for P-glycoprotein, which could influence its bioavailability. jneonatalsurg.com Further investigation into these and other potential off-target interactions will be critical for refining the therapeutic use of raltitrexed and for anticipating potential drug-drug interactions.

Development of Advanced Delivery Systems and Formulations

To enhance the therapeutic index of raltitrexed, researchers are exploring advanced drug delivery systems and novel formulations. A key objective is to improve drug targeting to tumor tissues while minimizing systemic exposure and associated toxicities.

One promising approach involves the use of nanoparticle-based delivery systems. mdpi.com Researchers have developed layer-by-layer formulations using folic acid and raltitrexed coated onto fluorescent polystyrene nanoparticles. mdpi.com In vitro and in vivo studies with murine colorectal cancer cells demonstrated increased accumulation of these coated nanoparticles compared to uncoated ones. mdpi.com This enhanced uptake is thought to be mediated by the enhanced permeability and retention (EPR) effect, where the nanoparticles passively accumulate in the "leaky" vasculature of tumors. mdpi.com Furthermore, the inclusion of folic acid as a targeting ligand aims to facilitate cancer cell uptake. mdpi.com Such nanoparticle formulations may also help reduce off-target toxicity, for instance, by limiting accumulation in the kidneys. mdpi.com

Another area of investigation focuses on improving the oral bioavailability of raltitrexed, which is currently low. nih.gov Studies have evaluated the effects of various absorption enhancers and efflux transporter inhibitors. nih.gov Using Caco-2 cell models and in situ perfusion experiments in rats, researchers found that certain enhancers, such as Carbomer 934P and sodium caprate, significantly improved raltitrexed absorption with low toxicity. nih.gov Additionally, inhibitors of multidrug resistance protein (MRP) and breast cancer resistance protein (BCRP), like probenecid (B1678239) and pantoprazole, were shown to enhance raltitrexed absorption, confirming that it is a substrate for these efflux transporters. nih.gov These findings suggest that co-administration with such agents could be a viable strategy to improve the oral delivery of raltitrexed. nih.gov

The development of drug-eluting beads for transcatheter arterial chemoembolization (DEB-TACE) represents another advanced delivery strategy. Preliminary studies have explored loading raltitrexed onto these beads for the treatment of unresectable hepatocellular carcinoma, aiming to deliver the drug directly to the tumor site. springermedizin.de

Integration with Emerging Research Modalities (e.g., Organoid-Based Drug Screening)

The integration of raltitrexed research with cutting-edge modalities like patient-derived organoids (PDOs) is paving the way for more personalized and effective cancer therapies. cancerbiomed.orgnih.govresearchgate.netnih.gov PDOs are three-dimensional cell cultures derived from patient tumors that recapitulate the genetic and molecular characteristics of the original cancer, offering a powerful platform for preclinical drug testing. nih.govmdpi.com

A notable application of this technology has been in screening for synergistic drug combinations. For example, a study established a library of colorectal cancer organoids from 22 patients to evaluate the synergism between various chemotherapy drugs and hyperthermia. cancerbiomed.orgnih.gov The results showed that in half of the patient-derived organoids, raltitrexed exhibited the most significant synergistic effect with hyperthermia, as measured by the hyperthermia chemotherapy sensitization enhancement ratio (HCSER). cancerbiomed.orgnih.gov This finding identifies raltitrexed as a promising candidate for hyperthermic intraperitoneal chemotherapy and demonstrates the utility of PDOs in identifying patient-specific treatment sensitivities. cancerbiomed.orgnih.gov

Organoid technology provides a high-throughput tool for preclinical therapy screening that can overcome some of the limitations of traditional models like cell lines and patient-derived xenografts. nih.govresearchgate.net They maintain homology with the primary tumor for extended periods and can be used to predict clinical responses more accurately, making them an invaluable tool for personalizing treatment strategies. nih.govmdpi.com The use of PDOs allows for the evaluation of drug efficacy at clinically relevant concentrations and can help in optimizing drug dosages for individual patients. mdpi.com As this technology continues to evolve, its integration into raltitrexed research will likely lead to the discovery of novel applications and more effective, personalized treatment regimens.

Q & A

Q. What is the mechanism of action of raltitrexed monohydrate, and how can its thymidylate synthase (TS) inhibition efficacy be experimentally validated?

this compound is a folate-based TS inhibitor that disrupts DNA synthesis by depleting thymidine nucleotides. To validate TS inhibition, researchers can:

  • Use in vitro enzyme activity assays with purified TS to measure inhibition constants (Ki).
  • Employ cell proliferation assays (e.g., MTT or clonogenic assays) in TS-expressing cancer cell lines (e.g., colorectal or gastric cancer models) and correlate results with intracellular dTTP/dUMP ratios via HPLC analysis .
  • Compare dose-response curves with 5-fluorouracil (5-FU), a classic TS inhibitor, to contextualize potency .

Q. What pharmacokinetic parameters influence this compound dosing in clinical studies?

Key parameters include:

  • Clearance (CL): Primarily dependent on renal function (creatinine clearance, CLCR), accounting for 35% of interpatient variability.
  • Volume of distribution (V): Correlates with body weight (WT) and serum albumin (ALB), explaining 56% of variability.
  • A validated three-compartment model can predict exposure, with CL = 0.54 + 0.02 × CLCR and V = 6.64 + 0.08 × WT - 0.16 × ALB. Dose adjustments based on these covariates may reduce toxicity and improve efficacy .

Q. How are synergistic or antagonistic effects of raltitrexed combinations assessed in preclinical models?

Researchers use:

  • Isobologram analysis (Steel and Peckham method) to quantify drug interactions (e.g., raltitrexed + cisplatin or methotrexate).
  • Sequential vs. simultaneous exposure protocols to identify schedule-dependent effects. For example, cisplatin followed by raltitrexed shows antagonism in colon cancer cells, while the reverse sequence is additive .
  • Cell cycle analysis (flow cytometry) to evaluate S-phase arrest or apoptosis induction, as seen in raltitrexed + vorinostat combinations .

Advanced Research Questions

Q. How can researchers optimize combination schedules of raltitrexed with immune checkpoint inhibitors (e.g., camrelizumab) in advanced gastric cancer?

  • Experimental design: Retrospective cohort studies comparing progression-free survival (PFS) and overall survival (OS) in patients receiving raltitrexed + camrelizumab vs. monotherapy.
  • Biomarker analysis: Measure tumor-infiltrating lymphocytes (TILs) and PD-L1 expression pre-/post-treatment to assess immune activation.
  • Safety monitoring: Track immune-related adverse events (irAEs) using CTCAE criteria, as raltitrexed may exacerbate immune toxicity .

Q. What methodologies resolve contradictions in raltitrexed’s efficacy across different cancer types (e.g., colorectal vs. pancreatic adenocarcinoma)?

  • Comparative pharmacogenomics: Profile TS expression levels and polymorphisms (e.g., TYMS 5'-UTR repeats) in tumor biopsies to identify predictive biomarkers.
  • In vivo xenograft models: Implant patient-derived colorectal and pancreatic tumors into immunodeficient mice to compare raltitrexed sensitivity under controlled conditions.
  • Meta-analysis: Pool data from trials like ECLIPSE (pancreatic cancer) and phase II colorectal studies to identify tumor-specific response patterns .

Q. How can population pharmacokinetic (PopPK) models improve raltitrexed dosing in special populations (e.g., renal impairment or elderly patients)?

  • Covariate analysis: Integrate CLCR, WT, and ALB into nonlinear mixed-effects models (NONMEM) to simulate exposure in subpopulations.
  • Dose-adjustment trials: Conduct phase I studies in elderly patients (>70 years) using fixed-dose raltitrexed + irinotecan (e.g., 2.6 mg + 350 mg every 3 weeks) with therapeutic drug monitoring (TDM) to validate safety .

Q. What experimental strategies mitigate antagonism in cisplatin → raltitrexed sequential therapy?

  • Mechanistic studies: Evaluate cisplatin-induced DNA damage repair pathways (e.g., ERCC1 expression) that may reduce raltitrexed’s TS inhibition.
  • Timing optimization: Test staggered intervals (e.g., 24–48 hours between cisplatin and raltitrexed) in in vitro models (e.g., WiDr colon cancer cells) to minimize cross-resistance .
  • Alternative combinations: Replace cisplatin with oxaliplatin, which shows additive effects with raltitrexed in esophageal cancer when administered concurrently with radiotherapy .

Methodological Considerations

Q. How should researchers design trials to evaluate raltitrexed in DPD-deficient patients?

  • Patient stratification: Use genotyping (e.g., DPYD variants) or phenotyping (uracil breath test) to confirm dihydropyrimidine dehydrogenase (DPD) deficiency.
  • Safety endpoints: Monitor for severe fluoropyrimidine-like toxicities (e.g., neutropenia, mucositis) using CTCAE v5.0.
  • Comparative cohorts: Include fluorouracil-treated DPD-deficient patients as historical controls to assess relative safety and efficacy .

Q. What statistical approaches address heterogeneity in raltitrexed response data across clinical trials?

  • Bayesian hierarchical models: Account for inter-study variability by pooling data from phase II/III trials (e.g., Tomudex studies) while preserving trial-specific effects.
  • Subgroup analysis: Apply Cox proportional hazards models to identify covariates (e.g., prior oxaliplatin exposure, metastatic site) influencing PFS/OS .

Q. How can translational studies bridge preclinical and clinical findings for raltitrexed combinations?

  • Pharmacodynamic biomarkers: Quantify TS inhibition in tumor biopsies via LC-MS/MS measurement of dUMP accumulation.
  • Patient-derived organoids (PDOs): Test raltitrexed + bevacizumab or S-1 combinations in PDOs from metastatic CRC patients to predict clinical response .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.